molecular formula C11H10N2 B13587853 5-Styryl-1h-imidazole

5-Styryl-1h-imidazole

Cat. No.: B13587853
M. Wt: 170.21 g/mol
InChI Key: MFHBPHZCHYSGIG-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1h-imidazole typically involves the condensation of an aldehyde with an imidazole derivative. One common method is the reaction of styryl aldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Styryl-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Styryl-1h-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Styryl-1h-imidazole involves its interaction with biological molecules such as DNA, proteins, and enzymes. It can form hydrogen bonds and π-π interactions with these targets, leading to inhibition of enzyme activity or disruption of cellular processes. The styryl group enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-Styryl-1h-imidazole
  • 4-Styryl-1h-imidazole
  • 5-Phenyl-1h-imidazole

Comparison: 5-Styryl-1h-imidazole is unique due to the position of the styryl group, which influences its chemical reactivity and biological activity. Compared to 2-Styryl-1h-imidazole and 4-Styryl-1h-imidazole, the 5-positioned styryl group offers distinct steric and electronic properties, making it more effective in certain applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-[(E)-2-phenylethenyl]-1H-imidazole

InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-9H,(H,12,13)/b7-6+

InChI Key

MFHBPHZCHYSGIG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CN=CN2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=CN2

Origin of Product

United States

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